Theobromine-d3 (7-methyl-d3)
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Overview
Description
Theobromine-d3 is a deuterated form of theobromine, a naturally occurring alkaloid found in cacao plants. Theobromine, chemically known as 3,7-dimethylxanthine, is a methylxanthine derivative similar to caffeine and theophylline. The deuterated version, Theobromine-d3, contains three deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the stability and traceability of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theobromine-d3 typically involves the deuteration of theobromine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, theobromine can be reacted with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Theobromine-d3 may involve large-scale deuteration processes using deuterated solvents and catalysts. The process often includes purification steps such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Theobromine-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert theobromine to other methylxanthine derivatives.
Substitution: Theobromine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Xanthine and other oxidized methylxanthine derivatives.
Reduction: Reduced forms of theobromine, such as theophylline.
Substitution: Halogenated theobromine derivatives.
Scientific Research Applications
Theobromine-d3 is widely used in scientific research due to its stable isotopic nature. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of methylxanthines in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in treating respiratory diseases and its neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Theobromine-d3 exerts its effects primarily through the antagonism of adenosine receptors. By blocking these receptors, it promotes the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness and reduced fatigue. Additionally, it stimulates the medullary, vagal, vasomotor, and respiratory centers, resulting in bradycardia, vasoconstriction, and increased respiratory rate .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A more potent central nervous system stimulant.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in respiratory diseases.
Xanthine: The parent compound of methylxanthines, involved in purine metabolism
Theobromine-d3 stands out due to its specific applications in research and its unique isotopic composition, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-methyl-7-(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3 |
InChI Key |
YAPQBXQYLJRXSA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C |
Origin of Product |
United States |
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